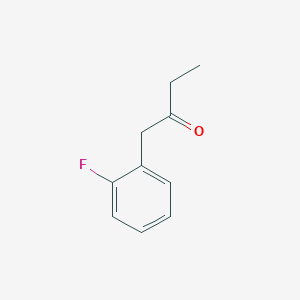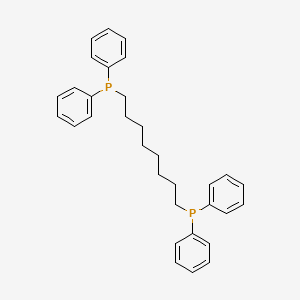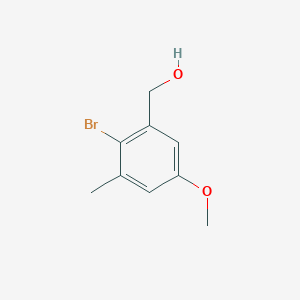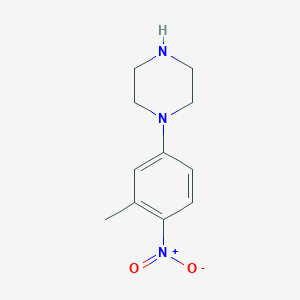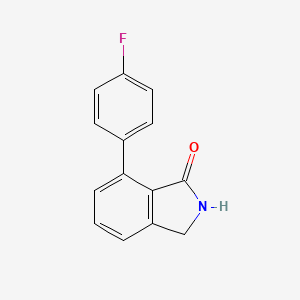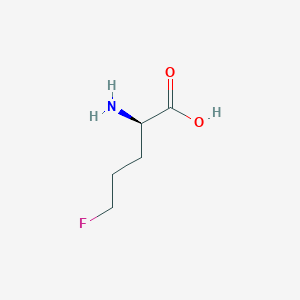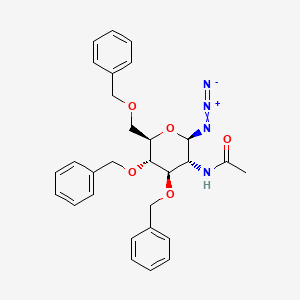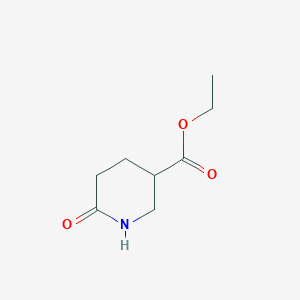
5-Fluoro-1-tetralone
Overview
Description
5-Fluoro-1-tetralone is an organic compound with the molecular formula C10H9FO It is a fluorinated derivative of tetralone, characterized by the presence of a fluorine atom at the 5-position of the tetralone ring
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-1-tetralone is the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis, as it is responsible for the methylation of deoxyuridine monophosphate (dUMP) to form thymidine monophosphate (dTMP) .
Mode of Action
This compound acts principally as a thymidylate synthase inhibitor . By interrupting the action of this enzyme, it blocks the synthesis of the pyrimidine thymidylate (dTMP), which is a nucleotide required for DNA replication .
Biochemical Pathways
The interruption of thymidylate synthase activity by this compound affects the DNA synthesis pathway . This disruption leads to downstream effects such as the inhibition of cell proliferation and induction of cell apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly distributed and eliminated, with an apparent terminal half-life of approximately 16 minutes . The rapid elimination is primarily due to swift catabolism of this compound in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis, which leads to cell cycle arrest and apoptosis . This results in the reduction of tumor cell proliferation and the potential shrinkage of tumor size .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other substances or medications in the body can potentially interact with this compound, altering its effectiveness .
Biochemical Analysis
Cellular Effects
The cellular effects of 5-Fluoro-1-tetralone are largely unexplored. Fluorinated compounds are often used in medicinal chemistry due to their ability to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Fluorinated compounds are generally stable and resistant to metabolic breakdown, which suggests that this compound may also exhibit these properties .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Studies on similar fluorinated compounds suggest that they can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Fluorinated compounds are often metabolized differently than their non-fluorinated counterparts due to the strong carbon-fluorine bonds they contain
Transport and Distribution
The presence of a fluorine atom could potentially influence its interactions with transporters or binding proteins, as well as its localization or accumulation within cells .
Subcellular Localization
Fluorinated compounds can often be directed to specific compartments or organelles within the cell due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-tetralone typically involves the reaction of 4-(2-fluorophenyl)butyric acid with thionyl chloride to form 4-(2-fluorophenyl)butyryl chloride. This intermediate is then cyclized to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Fluoro-1-tetralone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Tetralone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Fluoro-1-tetralone: Fluorine atom at a different position, leading to variations in biological activity and chemical behavior.
7-Fluoro-1-tetralone: Another positional isomer with distinct properties.
Uniqueness: 5-Fluoro-1-tetralone is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties compared to its isomers and other tetralone derivatives .
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVLPJZOYNSRRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573267 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93742-85-9 | |
| Record name | 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
